5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid 5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17242819
InChI: InChI=1S/C9H8N2O2/c1-5-2-3-6-7(10-5)4-8(11-6)9(12)13/h2-4,11H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC17242819

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C9H8N2O2/c1-5-2-3-6-7(10-5)4-8(11-6)9(12)13/h2-4,11H,1H3,(H,12,13)
Standard InChI Key PCFHIWDVHXJKFL-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C1)NC(=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound’s backbone consists of a pyrrole ring fused to a pyridine ring at the [3,2-b] positions. The carboxylic acid group at position 2 introduces acidity (pKa3.54.5\text{pKa} \approx 3.5-4.5), while the methyl group at position 5 enhances lipophilicity (logP1.2\log P \approx 1.2), impacting membrane permeability and metabolic stability. Key structural features include:

  • Fused Bicyclic System: Enhances aromatic stability and planar geometry, favoring π-π stacking interactions.

  • Carboxylic Acid: Facilitates hydrogen bonding and salt formation, critical for solubility and target binding.

  • Methyl Group: Electron-donating nature alters electron density across the ring, influencing reactivity and regioselectivity in substitution reactions .

Table 1: Molecular Properties of 5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid

PropertyValue/Description
Molecular FormulaC9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2
Molecular Weight176.17 g/mol
IUPAC Name5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Canonical SMILESCC1=NC2=C(C=C1)NC(=C2)C(=O)O
Key Functional GroupsCarboxylic acid, methyl, pyrrolopyridine

Synthesis and Production Methods

Synthetic Routes

While explicit protocols for this compound are scarce, analogous pyrrolopyridine syntheses typically involve:

  • Cyclization Strategies:

    • Knorr Pyrrole Synthesis: Condensation of α-aminoketones with β-ketoesters forms the pyrrole ring, followed by pyridine annulation.

    • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions introduce substituents post-cyclization .

  • Functionalization Steps:

    • Methylation: Electrophilic substitution using methyl halides under Friedel-Crafts conditions.

    • Carboxylation: Carbon dioxide insertion via Kolbe-Schmitt reaction or oxidation of methyl esters.

Table 2: Comparative Yields for Pyrrolopyridine Derivatives

CompoundSynthetic Yield (%)Key Reaction Step
5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate65–78Ester hydrolysis
5-Chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid71Chlorination post-cyclization

Biological Activities and Mechanistic Insights

Mechanism of Action

The carboxylic acid group chelates ATP-binding site residues in kinases, while the methyl group stabilizes hydrophobic interactions. For example, in FGFR inhibition:

Inhibitor+FGFRH-bonding (Asp641)+π-stacking (Phe642)\text{Inhibitor} + \text{FGFR} \rightarrow \text{H-bonding (Asp641)} + \pi\text{-stacking (Phe642)}

This dual interaction competitively blocks ATP binding, halting phosphorylation cascades .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The methyl group’s metabolic stability makes this compound a scaffold for prolonged half-life inhibitors.

  • Prodrug Development: Ester derivatives (e.g., methyl esters) enhance oral bioavailability, later hydrolyzed in vivo .

Material Science

  • Coordination Polymers: Carboxylic acid groups bind metal ions, forming porous frameworks for gas storage.

Comparison with Structural Analogs

Table 3: Structural and Functional Comparison of Pyrrolopyridine Derivatives

CompoundSubstituentLog PKey Application
5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acidMethyl, COOH1.2Kinase inhibition
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acidChlorine, COOH1.8Antimicrobial agents
1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acidCOOH (position 5)0.9Fluorescent probes

Key observations:

  • Electron-Withdrawing Groups (e.g., Cl) increase acidity but reduce solubility.

  • Positional Isomerism: Carboxylic acid placement alters binding affinity by up to 10-fold in kinase assays .

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